2,3-Dihydro-1H-cyclopenta(b)quinoxaline-1,3-dicarboxylic acid diethyl ester
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Overview
Description
Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate is an organic compound with the molecular formula C17H18N2O4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Preparation Methods
The synthesis of diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoxaline with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoxaline-2,3-dicarboxylic acid derivatives.
Scientific Research Applications
Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is relevant for its potential use in treating neurodegenerative diseases.
Comparison with Similar Compounds
Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2,3-dicarboxylic acid: This compound lacks the diethyl ester groups and has different solubility and reactivity properties.
2,3-Dihydro-1H-cyclopenta[b]quinoxaline:
Quinoxaline-2-carboxylic acid: This compound has only one carboxylate group, leading to different chemical and biological properties.
Properties
CAS No. |
6635-26-3 |
---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)10-9-11(17(21)23-4-2)15-14(10)18-12-7-5-6-8-13(12)19-15/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI Key |
PENXEOMZUBNSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C2=NC3=CC=CC=C3N=C12)C(=O)OCC |
Origin of Product |
United States |
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